molecular formula C15H10ClF2NO B14922569 (2E)-3-(4-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide

Cat. No.: B14922569
M. Wt: 293.69 g/mol
InChI Key: UDMXUXNXDZIZSH-FPYGCLRLSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-N~1~-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a propenamide backbone with a 4-chlorophenyl group and a 2,4-difluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N~1~-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

    Condensation Reaction: The benzaldehyde undergoes a condensation reaction with an amine to form the corresponding imine.

    Reduction: The imine is then reduced to form the amine intermediate.

    Amidation: The amine intermediate reacts with acryloyl chloride under basic conditions to form the final propenamide compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N~1~-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for (E)-3-(4-CHLOROPHENYL)-N~1~-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-BROMOPHENYL)-N~1~-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(4-CHLOROPHENYL)-N~1~-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with additional chlorine atoms.

Uniqueness

The uniqueness of (E)-3-(4-CHLOROPHENYL)-N~1~-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both chlorine and fluorine atoms can affect its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C15H10ClF2NO

Molecular Weight

293.69 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10ClF2NO/c16-11-4-1-10(2-5-11)3-8-15(20)19-14-7-6-12(17)9-13(14)18/h1-9H,(H,19,20)/b8-3+

InChI Key

UDMXUXNXDZIZSH-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

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